N-cyclopropyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide
Description
N-cyclopropyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide is a benzothiazole-derived acetamide featuring a cyclopropyl substituent on the acetamide nitrogen and an ethoxy group at the 6-position of the benzothiazole core.
Properties
IUPAC Name |
N-cyclopropyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c1-2-18-10-5-6-11-12(7-10)20-14(16-11)19-8-13(17)15-9-3-4-9/h5-7,9H,2-4,8H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFQFLQDFGMZMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401323702 | |
| Record name | N-cyclopropyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401323702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49718050 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
351505-08-3 | |
| Record name | N-cyclopropyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401323702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the benzothiazole core. The ethoxy group is introduced through an etherification reaction, and the cyclopropyl group is added via a cyclopropanation reaction. The final step involves the formation of the acetamide linkage through an amidation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high efficiency and cost-effectiveness. This may involve continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve the desired quality and quantity of the compound.
Chemical Reactions Analysis
Functional Group Transformations
The compound’s reactive sites (benzothiazole, sulfanyl, amide) enable diverse transformations:
Amide Hydrolysis
-
Acidic conditions : Hydrolysis of the acetamide to a carboxylic acid using HCl/H2O.
-
Basic conditions : Conversion to a primary amine via LiAlH4 reduction.
| Reaction | Reagents | Product |
|---|---|---|
| Acidic hydrolysis | HCl, H2O | 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetic acid |
| Reduction to amine | LiAlH4 | N-Cyclopropyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]amine |
Sulfanyl Group Oxidation
-
Mild oxidation : Conversion to sulfinyl (R-SO-) or sulfonyl (R-SO2-) groups using H2O2 or other oxidants.
Cyclopropyl Ring Reactions
-
Ring-opening : Under acidic or basic conditions, the cyclopropyl group may undergo ring-opening to form substituted cyclopropane derivatives.
Electrophilic Substitution
-
The ethoxy-substituted benzothiazole ring may undergo electrophilic substitution at the 4-position due to directing effects of the ethoxy group .
Biological Activity
-
Benzothiazole derivatives are known for antimicrobial and anti-inflammatory properties . The cyclopropyl group may enhance membrane permeability, potentially improving bioavailability.
Spectroscopic Analysis
-
NMR : Characteristic signals for the cyclopropyl group (~1.2–1.5 ppm) and benzothiazole protons (~7.5–8.5 ppm).
-
MS : Fragmentation patterns highlighting the benzothiazole core and sulfanyl group.
Comparison with Analogous Compounds
Research Findings and Trends
Scientific Research Applications
N-cyclopropyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Ring
The 6-ethoxy group in the target compound distinguishes it from analogs with alternative substituents:
- N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (EP 3 348 550A1): The trifluoromethyl (-CF₃) group is electron-withdrawing, enhancing metabolic stability and lipophilicity compared to the ethoxy (-OCH₂CH₃) group, which is electron-donating .
- N-(6-methoxybenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide : Methoxy (-OCH₃) substituents balance electronic effects and bioavailability but may reduce steric bulk compared to ethoxy .
Table 1: Substituent Effects on Benzothiazole Derivatives
| Compound | Benzothiazole Substituent | Key Properties |
|---|---|---|
| Target Compound | 6-ethoxy | Moderate lipophilicity, stability |
| N-(6-CF₃-benzothiazole-2-yl)-2-Ph-acetamide | 6-CF₃ | High metabolic stability |
| N-(6-OCH₃-benzothiazole-2-yl)-2-ClPh-acetamide | 6-OCH₃ | Balanced electronic profile |
Variations in the Acetamide Side Chain
The cyclopropyl group on the acetamide nitrogen contrasts with other substituents in analogs:
- N-propyl-2-[(6-ethoxybenzothiazol-2-yl)sulfanyl]acetamide (CID 794538-56-0): A linear propyl group increases flexibility and may alter binding kinetics compared to the rigid cyclopropyl ring .
- N-phenyl-2-[(6-ethoxybenzothiazol-2-yl)sulfanyl]acetamide : Aromatic phenyl groups enhance π-π stacking interactions but may reduce solubility .
Table 2: Acetamide Side Chain Modifications
| Compound | Acetamide Substituent | Predicted Impact |
|---|---|---|
| Target Compound | Cyclopropyl | Enhanced rigidity, metabolic resistance |
| N-propyl analog | Propyl | Increased flexibility |
| N-phenyl analog | Phenyl | Improved target binding affinity |
Sulfur-Linked Moieties
The sulfanyl (-S-) bridge is conserved in many analogs, but adjacent groups vary:
- N-(triazolylsulfanyl)acetamide derivatives : Triazole rings (e.g., in PubChem CID structures) add polarity and metabolic stability .
Physicochemical and Spectroscopic Properties
- Collision Cross-Section (CCS) : For the tetrazole-containing analog (CID in ), CCS values range from 197.0–208.9 Ų, reflecting its compact 3D conformation. The target compound’s cyclopropyl group may reduce CCS compared to bulkier substituents .
- Synthetic Routes: Most analogs are synthesized via EDC-mediated coupling of 2-aminobenzothiazoles with activated acetates (e.g., ). Modifications in substituents require tailored protecting groups or coupling conditions .
Biological Activity
N-cyclopropyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. The compound's molecular formula is and it has a molar mass of approximately 318.46 g/mol. Its structure includes a cyclopropyl group and a benzothiazole moiety, which contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in disease pathways. The compound interacts with the active sites of target enzymes, leading to inhibition of their activity. This inhibition can disrupt various biochemical pathways, potentially resulting in therapeutic effects against diseases such as cancer and infections.
Antimicrobial Activity
Benzothiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial and fungal strains. In particular:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 7.81 μg/mL |
| Escherichia coli | 15.62 μg/mL |
| Candida albicans | 4.01 mM |
These findings suggest that the compound may be effective in treating infections caused by resistant strains of bacteria and fungi .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis .
Case Studies
- Inhibition of COX Enzymes : A study evaluated the potential of similar benzothiazole derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer progression. The results indicated that these compounds could effectively inhibit COX-2 activity, suggesting a role in anti-inflammatory therapies.
- Antimicrobial Efficacy : Another study focused on the antimicrobial efficacy against a panel of pathogens including MRSA (Methicillin-resistant Staphylococcus aureus) and various fungal strains. The compound demonstrated potent activity with MIC values comparable to established antibiotics .
Structure–Activity Relationship (SAR)
Research into the structure–activity relationship (SAR) of benzothiazole derivatives indicates that modifications to the substituents on the benzothiazole ring can significantly influence biological activity. For instance, the introduction of hydrophobic groups enhances antimicrobial activity, while electron-withdrawing groups may improve anticancer efficacy .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing N-cyclopropyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide with high purity?
- Methodology :
- Step 1 : React a cyclopropyl acetamide precursor (e.g., 1-cyclopropylacetyl-1H-imidazole) with 6-ethoxy-1,3-benzothiazol-2-amine in a refluxing solvent (e.g., CHCl₃, 6 hours) .
- Step 2 : Purify via vacuum concentration and recrystallization from ethanol (80% yield reported for analogous benzothiazole derivatives) .
- Critical Parameters :
- Monitor reaction progress via TLC or HPLC.
- Optimize stoichiometry (e.g., 1:1.1 molar ratio of acylating agent to benzothiazole amine) to minimize side products.
- Validation : Confirm purity via ¹H NMR (DMSO-d₆) and elemental analysis (e.g., C, H, N content within ±0.3% of theoretical values) .
Q. How should researchers characterize the crystal structure of this compound?
- Methodology :
- X-ray Diffraction : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Employ SHELXL for small-molecule refinement. Key steps include:
- Data Integration : Use SHELXS/SHELXD for structure solution .
- Hydrogen Bonding : Identify classical (N–H⋯N) and non-classical (C–H⋯O/S) interactions (e.g., bond lengths: 2.8–3.1 Å) .
- Validation : Check for R-factor convergence (<0.05) and validate geometry with PLATON .
- Example Data :
| Parameter | Value (Analogous Compound) |
|---|---|
| Space Group | Triclinic P1 |
| Unit Cell Volume | ~1000 ų |
| H-bond Interactions | 2 independent dimers linked via S⋯S (3.62 Å) |
Q. What solubility and stability considerations are critical for in vitro assays?
- Solubility :
- Primary Solvents : DMF (>5 mg/mL with gentle warming), DMSO (stable at 10 mM stock). Avoid water or ethanol (<1 mg/mL) .
- Preparation : Pre-warm solvents to 40°C and sonicate for 10 minutes.
- Stability :
- Store lyophilized powder at -20°C; solutions in DMSO are stable for 1 month at -80°C.
- Monitor degradation via LC-MS (retention time shifts >5% indicate instability).
Advanced Research Questions
Q. How do structural modifications (e.g., cyclopropyl, ethoxy groups) influence biological activity?
- Structure-Activity Relationship (SAR) :
- Cyclopropyl Group : Enhances metabolic stability by reducing cytochrome P450 interactions (observed in ABCG2 inhibitors with similar scaffolds) .
- Ethoxy Substituent : Increases lipophilicity (logP ~4.1), improving membrane permeability but potentially reducing aqueous solubility .
- Experimental Design :
- Synthesize analogs (e.g., methyl or isopropyl substituents) and compare IC₅₀ values in target assays.
- Use molecular docking (AutoDock Vina) to predict binding to hydrophobic pockets (e.g., ABCG2 transporters) .
Q. What challenges arise in resolving crystallographic disorder or polymorphism?
- Common Issues :
- Disordered Atoms : Use PART instruction in SHELXL to refine alternate conformations (occupancy ratios 0.7:0.3) .
- Twinned Crystals : Apply Hooft y parameters or twin-law matrices (e.g., BASF keyword in SHELXL) .
- Case Study : For a benzothiazole-acetamide analog, two independent molecules in the asymmetric unit required separate TLS groups for anisotropic refinement .
Q. How can computational modeling address discrepancies in biological data (e.g., conflicting IC₅₀ values)?
- Approach :
- Pharmacophore Mapping : Align key features (benzothiazole sulfur, acetamide carbonyl) with target binding sites (e.g., Wnt/β-catenin or ABCG2) .
- MD Simulations : Run 100-ns trajectories (AMBER) to assess binding stability (RMSD <2.0 Å acceptable).
- Data Reconciliation :
- Compare assay conditions (e.g., ATP concentration in ABCG2 inhibition assays).
- Validate using orthogonal methods (e.g., surface plasmon resonance vs. fluorescence quenching) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting crystallographic and spectroscopic data?
- Case Example : If NMR shows a single conformer but X-ray reveals dimeric H-bonding:
- Hypothesis : Solution-state dynamics favor monomeric forms, while solid-state packing stabilizes dimers .
- Testing : Perform variable-temperature NMR (-20°C to 60°C) to detect conformational shifts.
- Resolution : Cross-validate with IR spectroscopy (amide I band at ~1668 cm⁻¹ confirms H-bonding) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
